molecular formula C24H21NO2 B461745 2-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

2-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Cat. No.: B461745
M. Wt: 355.4g/mol
InChI Key: KALAJNNEXAQCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound with a unique structure that includes an indene core, a pyrrole ring, and a dimethylphenyl group

Preparation Methods

The synthesis of 2-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Dimethylphenyl Group: This step involves the Friedel-Crafts alkylation reaction, where the pyrrole ring is alkylated with a 3,5-dimethylphenyl group.

    Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction involving a suitable precursor.

    Final Assembly: The final step involves the condensation of the pyrrole and indene intermediates to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

2-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for use in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, making it valuable in synthetic organic chemistry.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can be compared with similar compounds such as:

    Indole Derivatives: These compounds share the indene core and exhibit similar biological activities, but differ in their specific substituents and overall structure.

    Pyrrole Derivatives: Compounds with a pyrrole ring may have similar synthetic routes and chemical reactivity, but their biological activities can vary based on the attached groups.

    Dimethylphenyl Compounds: These compounds contain the dimethylphenyl group and may exhibit similar electronic properties, but their overall structure and applications can differ.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H21NO2

Molecular Weight

355.4g/mol

IUPAC Name

2-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C24H21NO2/c1-14-9-15(2)11-19(10-14)25-16(3)12-18(17(25)4)13-22-23(26)20-7-5-6-8-21(20)24(22)27/h5-13H,1-4H3

InChI Key

KALAJNNEXAQCCH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C)C

Origin of Product

United States

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